(2E)-2-(3-ethyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethanethione
CAS No.:
Cat. No.: VC15700485
Molecular Formula: C21H21NS2
Molecular Weight: 351.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21NS2 |
|---|---|
| Molecular Weight | 351.5 g/mol |
| IUPAC Name | (2E)-2-(3-ethyl-6,7,8,9-tetrahydrobenzo[g][1,3]benzothiazol-2-ylidene)-1-phenylethanethione |
| Standard InChI | InChI=1S/C21H21NS2/c1-2-22-18-13-12-15-8-6-7-11-17(15)21(18)24-20(22)14-19(23)16-9-4-3-5-10-16/h3-5,9-10,12-14H,2,6-8,11H2,1H3/b20-14+ |
| Standard InChI Key | FQLNRVGYPGRNLO-XSFVSMFZSA-N |
| Isomeric SMILES | CCN\1C2=C(C3=C(CCCC3)C=C2)S/C1=C/C(=S)C4=CC=CC=C4 |
| Canonical SMILES | CCN1C2=C(C3=C(CCCC3)C=C2)SC1=CC(=S)C4=CC=CC=C4 |
Introduction
The compound (2E)-2-(3-ethyl-6,7,8,9-tetrahydronaphtho[2,1-d] thiazol-2(3H)-ylidene)-1-phenylethanethione is a complex organic molecule featuring a thiazole ring fused with a tetrahydronaphthalene structure, along with a phenylethanethione moiety. This unique structural arrangement contributes to its potential biological activity and chemical reactivity. The thiazole ring is known for its involvement in various biological processes and can serve as a pharmacophore in medicinal chemistry.
Structural Features
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Thiazole Ring: The thiazole moiety is a key component, often associated with biological activities such as antimicrobial and anticancer properties.
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Tetrahydronaphthalene System: This fused ring system adds complexity and may confer distinct biological properties compared to simpler analogs.
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Phenylethanethione Moiety: This part of the molecule contributes to its reactivity and potential biological interactions.
Synthesis
The synthesis of this compound likely involves multiple steps, starting from readily available precursors. Although specific synthesis protocols for this exact compound are not detailed in the available literature, similar compounds often require multi-stage reactions involving condensation and cyclization steps.
Potential Biological Activities
Compounds with thiazole rings exhibit a range of biological activities, including:
| Biological Activity | Example Compounds | Mechanism |
|---|---|---|
| Antimicrobial | Thiazole derivatives | Interference with microbial enzymes or cell wall synthesis |
| Anticancer | Thiazole derivatives | Inhibition of cancer cell proliferation or induction of apoptosis |
| Diverse Pharmacological | Phenylthiazoles | Interaction with various biological targets, e.g., receptors or enzymes |
Availability and Commercial Use
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